molecular formula C32H54O4 B12116136 [17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

[17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Cat. No.: B12116136
M. Wt: 502.8 g/mol
InChI Key: MYKPKZPRXSYQEQ-UHFFFAOYSA-N
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Preparation Methods

Cabraleadiol 3-acetate can be synthesized through chemical reactions involving South American neem diols and acetic anhydride . The reaction typically involves the acetylation of cabraleadiol, a precursor compound, to form cabraleadiol 3-acetate. The reaction conditions include the use of acetic anhydride as the acetylating agent and a suitable solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure the desired product is obtained.

. The isolation process involves extraction and purification techniques to obtain the pure compound.

Chemical Reactions Analysis

Cabraleadiol 3-acetate undergoes various chemical reactions, including:

    Oxidation: Cabraleadiol 3-acetate can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: Cabraleadiol 3-acetate can undergo substitution reactions where the acetate group is replaced by other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.

Mechanism of Action

The mechanism of action of cabraleadiol 3-acetate involves its interaction with molecular targets such as liver X receptors and NF-κB pathways . By inhibiting these pathways, the compound exerts its anti-inflammatory effects. Additionally, cabraleadiol 3-acetate may interact with other cellular targets, leading to various biological activities.

Comparison with Similar Compounds

Cabraleadiol 3-acetate is structurally similar to other triterpenoids such as cabraleadiol and cabraleone . These compounds share a common dammarane skeleton but differ in their functional groups and stereochemistry. Cabraleadiol 3-acetate is unique due to its acetate group at the 3-position, which contributes to its distinct biological activities.

Similar Compounds

Properties

IUPAC Name

[17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H54O4/c1-20(33)35-25-14-16-29(6)23(27(25,2)3)13-18-31(8)24(29)11-10-21-22(12-17-30(21,31)7)32(9)19-15-26(36-32)28(4,5)34/h21-26,34H,10-19H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKPKZPRXSYQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4C(CCC4(C3(CCC2C1(C)C)C)C)C5(CCC(O5)C(C)(C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H54O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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